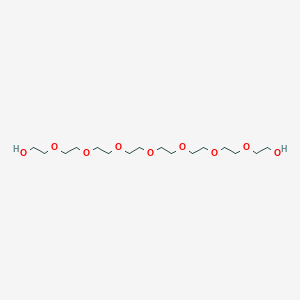

Octaethylene glycol

Description

This compound is a poly(ethylene glycol).

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O9/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZWNFNQMJAZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058618 | |

| Record name | Octaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-19-1 | |

| Record name | Octaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Octaethylene Glycol: Chemical Properties and Applications in Research and Drug Development

This compound (OEG), a monodisperse polyethylene glycol (PEG) derivative, is a versatile polyether compound recognized for its excellent solubility in water and various organic solvents. Its well-defined structure and biocompatibility make it a crucial component in a multitude of applications, ranging from industrial processes to advanced biomedical research and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, key applications, and relevant experimental protocols.

Core Chemical and Physical Properties

The distinct properties of this compound are foundational to its utility. As a polymer consisting of eight ethylene glycol monomers with two terminal hydroxyl groups, its PEG chain significantly enhances the water solubility of compounds it is conjugated with.[1][2] The key quantitative properties are summarized below for clear reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5117-19-1 | [1] |

| Molecular Formula | C₁₆H₃₄O₉ | |

| Molecular Weight | 370.44 g/mol | |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | |

| Melting Point | 20 - 25 °C | |

| Boiling Point | 471.5 °C at 760 mmHg; 175 °C at 0.01 Torr | |

| Density | 1.13 g/cm³ | |

| Refractive Index (n20D) | 1.4640 - 1.47 | |

| Flash Point | 239 °C | |

| pKa (Predicted) | 14.06 ± 0.10 | |

| Solubility | Excellent in water and organic solvents |

Applications in Research and Drug Development

This compound's unique characteristics, including its hydrophilicity, flexibility, and low toxicity profile, make it an invaluable tool in the life sciences. Its ability to modify the properties of molecules and surfaces has led to its widespread adoption in several key areas.

Drug Delivery and PEGylation

PEGylation, the covalent attachment of PEG chains to therapeutic molecules, is a cornerstone of modern drug delivery. This compound is used to:

-

Enhance Solubility and Bioavailability : It improves the water solubility of hydrophobic drugs, facilitating their formulation and administration.

-

Prolong Circulation Half-Life : By increasing the hydrodynamic volume of a drug, PEGylation can reduce its renal clearance rate, extending its presence in the bloodstream.

-

Reduce Immunogenicity : The hydrophilic PEG chain can shield the drug from the host's immune system, reducing the likelihood of an immune response.

The general workflow of PEGylation involves activating the terminal hydroxyl groups of this compound and reacting it with a functional group on the drug molecule.

Caption: General workflow for drug PEGylation using this compound.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are novel therapeutic agents designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. A PROTAC molecule consists of two ligands—one binding to a target protein and another to an E3 ubiquitin ligase—connected by a linker. This compound is an ideal linker due to its optimal length, flexibility, and solubility, which are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase.

Caption: Logical relationship of a PROTAC utilizing an this compound linker.

Bioconjugation and Surface Functionalization

This compound is widely used as a bioconjugation agent to attach biologically active molecules to other molecules or surfaces. This is particularly useful in the development of biosensors, microarrays, and biocompatible materials. Surface functionalization with OEG can:

-

Improve Biocompatibility : Modifying a material's surface with OEG reduces non-specific protein adsorption and cell adhesion.

-

Create Hydrophilic Surfaces : It imparts a hydrophilic character to otherwise hydrophobic surfaces, which is crucial for many biological applications.

Hydrogel Formation

As a crosslinker, this compound is used to form PEG hydrogels. These three-dimensional polymer networks can encapsulate a large amount of water and are highly biocompatible. Their properties can be tuned for specific applications in:

-

Tissue Engineering : Serving as scaffolds that support cell growth and tissue regeneration.

-

Controlled Drug Release : Encapsulating therapeutic agents that are released in a sustained manner as the hydrogel degrades.

-

Wound Healing : Providing a moist environment and a barrier against infection.

Experimental Protocols

Detailed methodologies are critical for reproducible research. While the direct synthesis of this compound is a specialized industrial process, protocols for its purification and the synthesis of its derivatives are highly relevant for laboratory settings.

Protocol 1: Purification of Aqueous Ethylene Glycols

Adapted from Washabaugh & Collins (1983)

This protocol is designed to remove common impurities such as aldehydes, peroxides, and metal ions from reagent-grade ethylene glycols.

Methodology:

-

Reduction : Dissolve sodium borohydride (NaBH₄) in the aqueous ethylene glycol solution to a final concentration of 1 mg/mL. Stir the solution for 24 hours in the dark at 4 °C to reduce aldehyde and peroxide contaminants.

-

Column Chromatography : Prepare a series of chromatography columns. A typical train includes:

-

An initial column of a strong cation exchanger (e.g., Dowex 50W-X8, H⁺ form).

-

A second column of a strong anion exchanger (e.g., Dowex 1-X8, formate form).

-

A third column containing a mixed-bed ion exchanger.

-

A final column of activated charcoal to remove UV-absorbing organic impurities.

-

-

Elution : Pass the NaBH₄-treated glycol solution through the column train at a controlled flow rate.

-

Filtration and Storage : Filter the purified solution through a 0.45-micron filter to remove any particulate matter. Store the final product under a nitrogen atmosphere in acid-washed, dark glass bottles to ensure stability.

Protocol 2: Synthesis of a Heterobifunctional OEG Derivative

Adapted from Wawro et al. (2016) for the synthesis of Octa(ethylene glycol) p-toluenesulfonate

This chromatography-free method details the synthesis of a monotosylated OEG, a versatile intermediate for further chemical modifications. The workflow involves several protection and activation steps.

References

octaethylene glycol CAS number and synonyms

An In-depth Technical Guide to Octaethylene Glycol

This technical guide provides a comprehensive overview of this compound, a polyether compound with significant applications in research and various industries. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties, synthesis, and analysis of this compound.

Chemical Identity

CAS Number: 5117-19-1[1][2][3][4]

Synonyms: this compound is known by a variety of synonyms, including:

-

3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol

-

HO-PEG8-OH

-

PED-diol (n=8)

-

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

-

Octanethyl glycol

-

HO-dPEG8-OH

-

OH-PEG8-OH

-

HO-PEG(8)-OH

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₄O₉ | |

| Molecular Weight | 370.44 g/mol | |

| Melting Point | 20 - 25 °C | |

| 22 °C | ||

| Boiling Point | 175 °C at 0.01 Torr | |

| Density | 1.13 g/cm³ | |

| Refractive Index | n20D 1.47 | |

| 1.4640-1.4680 | ||

| Purity | ≥ 98% (GC) | |

| ≥ 95% (oligomer purity) | ||

| EC Number | 225-856-4 | |

| PubChem CID | 78798 | |

| MDL Number | MFCD00698694 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further research. Below are summaries of protocols for its synthesis and analysis.

Synthesis of this compound

A reported method for the synthesis of this compound involves the Pd/C catalytic reduction of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane.

General Procedure:

-

A solution of 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane (1.0 g, 1.81 mmol) is prepared in anhydrous ethanol (60 mL).

-

To this solution, 10% Pd/C (0.10 g) is added portionwise.

-

The resulting mixture is degassed three times under reduced pressure.

-

The reaction is then stirred under a hydrogen atmosphere (1 bar) for 16 hours.

-

Following the reaction, the suspension is filtered through Celite 545.

-

The filtrate is evaporated under reduced pressure to yield this compound as a white oil, which can often be used in subsequent steps without further purification.

Another approach describes a multigram, chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate, a derivative of this compound. This method is noted for its higher yields and lower cost compared to alternative strategies.

Analytical Methodology: LC-MS/MS Analysis in Biological Samples

A rapid and sensitive method for the determination of this compound monodecyl ether (a derivative) in rat plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Chromatographic Separation:

-

Column: Reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 2.1 μm).

-

Mobile Phase: A mixture of 0.1% formic acid in distilled water and 0.1% formic acid in acetonitrile (e.g., a 40:60 v/v ratio).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

Mode: Multiple reaction monitoring (MRM) in the positive ion mode.

-

MRM Transitions: For this compound monodecyl ether, the transition monitored was m/z 511.5 → m/z 133.1. An internal standard, such as hexaethylene glycol monodecyl ether, can be used with a transition of m/z 423.3 → m/z 133.1.

-

-

Calibration: A calibration curve is typically constructed within a relevant concentration range (e.g., 2-2,000 ng/mL).

This method has been demonstrated to be specific, accurate, and reproducible for pharmacokinetic studies. For the analysis of ethylene glycol and its oligomers in biological and environmental samples, gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is also a primary and well-established method.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for LC-MS/MS analysis.

References

A Technical Guide to the Synthesis and Purification of Monodisperse Octaethylene Glycol for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monodisperse polyethylene glycols (PEGs), particularly octaethylene glycol (OEG8), are of paramount importance in modern drug development. Their uniform molecular weight allows for precise control over the pharmacokinetic and pharmacodynamic properties of PEGylated therapeutics, leading to improved efficacy and safety profiles. This technical guide provides an in-depth overview of the synthesis and purification of monodisperse this compound. It details a robust, chromatography-free synthetic methodology, presents purification strategies to achieve high levels of oligomer purity, and offers comprehensive characterization data. The included experimental protocols and workflow diagrams are intended to equip researchers with the practical knowledge required for the successful production of high-purity OEG8 for applications in drug delivery, bioconjugation, and pharmaceutical sciences.

Introduction

Polyethylene glycols (PEGs) are widely utilized in the pharmaceutical industry to enhance the therapeutic properties of drugs and biologics. Traditional PEGylation methods employ polydisperse PEG mixtures, which can lead to heterogeneous products with variable biological activities. Monodisperse PEGs, defined as single chemical species with a precise molecular weight, overcome these limitations.[1] this compound (OEG8), a discrete PEG oligomer, is a critical building block in the synthesis of well-defined drug conjugates and linkers.[2] The use of monodisperse PEGs, such as OEG8, in drug development has been shown to increase drug solubility, extend circulation half-life, and enable the production of homogeneous PEGylated drugs with specific molecular weights.[3]

This guide focuses on a reproducible and scalable approach to the synthesis and purification of monodisperse this compound, emphasizing a chromatography-free method that offers high yields and purity.[4]

Synthesis of Monodisperse this compound

The synthesis of monodisperse this compound is typically achieved through a stepwise approach, building the oligomer chain from smaller, readily available ethylene glycol units. A prominent and efficient method involves the use of protecting groups to control the sequential addition of these units, often culminating in a chromatography-free purification process.[5] The Williamson ether synthesis is a fundamental reaction in this process, involving the coupling of an alkoxide with an alkyl halide or sulfonate.

A widely adopted strategy for synthesizing a key precursor, octa(ethylene glycol) p-toluenesulfonate, is presented below. This tosylated intermediate can then be readily converted to the diol, this compound. The synthesis is broken down into a series of sequential steps.

Synthesis Workflow

The overall synthetic strategy involves the protection of one end of a tetraethylene glycol (PEG4) unit, followed by tosylation of the other end. This activated building block is then coupled with another PEG4 unit. The resulting protected OEG8 is subsequently deprotected to yield the target molecule.

Experimental Protocol: Synthesis of Octa(ethylene glycol) p-Toluenesulfonate

This protocol is adapted from a chromatography-free synthesis method.

Step A: Monotritylation of Tetraethylene Glycol

-

To a solution of tetraethylene glycol (6.4 equivalents) in a suitable solvent, add triethylamine and trityl chloride.

-

Stir the reaction mixture at room temperature.

-

Upon completion, the reaction mixture is worked up by extraction to yield tetra(ethylene glycol) trityl ether. This product is used in the next step without further purification.

Step B: Tosylation of Tetra(ethylene glycol) Trityl Ether

-

Dissolve the crude tetra(ethylene glycol) trityl ether from Step A in THF and cool in an ice bath.

-

Add a solution of sodium hydroxide followed by p-toluenesulfonyl chloride.

-

Stir the mixture vigorously.

-

After the reaction is complete, extract the product, tetra(ethylene glycol) trityl ether p-toluenesulfonate.

Step C: Coupling to Form Protected this compound

-

To a solution of tetraethylene glycol in THF, add sodium hydride to form the alkoxide.

-

Add the tetra(ethylene glycol) trityl ether p-toluenesulfonate from Step B to the reaction mixture.

-

Stir at room temperature.

-

The product, octa(ethylene glycol) trityl ether, is purified by extraction.

Step D: Tosylation of Octa(ethylene glycol) Trityl Ether

-

Dissolve the octa(ethylene glycol) trityl ether from Step C in THF and cool in an ice bath.

-

Add a solution of sodium hydroxide followed by p-toluenesulfonyl chloride.

-

Stir the mixture vigorously.

-

Extract the final protected product, octa(ethylene glycol) trityl ether p-toluenesulfonate.

Step E: Detritylation to Yield Octa(ethylene glycol) p-Toluenesulfonate

-

Dissolve the octa(ethylene glycol) trityl ether p-toluenesulfonate from Step D in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir at room temperature until the reaction is complete as monitored by TLC.

-

The final product, octa(ethylene glycol) p-toluenesulfonate, is purified by extraction.

Conversion to this compound

The resulting octa(ethylene glycol) p-toluenesulfonate can be hydrolyzed under basic conditions to yield the final product, monodisperse this compound.

Purification of Monodisperse this compound

The purification of monodisperse OEG8 is critical to its application in pharmaceuticals. While the described synthetic method is designed to be chromatography-free, residual impurities may necessitate further purification.

Chromatography-Free Purification

The synthesis described above relies on a series of aqueous extractions to remove byproducts and unreacted starting materials. The choice of solvents and the pH adjustments are crucial for the selective partitioning of the desired product.

Chromatographic Purification

In cases where higher purity is required, or for the purification of OEG8 synthesized via other methods, chromatographic techniques are employed.

-

Silica Gel Column Chromatography: This is a standard method for purifying PEG derivatives. A solvent system of ethyl acetate and hexane is often effective.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the quantitative analysis of oligomer purity and for preparative purification. A C18 column with a water/acetonitrile gradient is commonly used.

Purification Workflow

Characterization and Data

The identity and purity of the synthesized monodisperse this compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of OEG8. The characteristic repeating ethylene glycol unit gives rise to distinct signals in the NMR spectrum. For example, in CDCl₃, the protons of the ethylene glycol backbone typically appear as a multiplet around 3.6-3.7 ppm in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to verify the molecular weight of the monodisperse OEG8. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial tool for assessing the oligomer purity of the synthesized OEG8. By comparing the retention time of the main product with that of potential shorter or longer PEG oligomers, the purity can be accurately quantified.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis and characterization of monodisperse this compound and its precursors.

Table 1: Synthesis Yields and Purity

| Step | Product | Typical Yield | Purity (Oligomer) |

| A | Tetra(ethylene glycol) trityl ether | >90% | ~93% |

| B | Tetra(ethylene glycol) trityl ether p-toluenesulfonate | ~85% | >98% |

| C | Octa(ethylene glycol) trityl ether | ~80% | >95% |

| D | Octa(ethylene glycol) trityl ether p-toluenesulfonate | ~88% | >98% |

| E | Octa(ethylene glycol) p-toluenesulfonate | >95% | >99% |

| Final | This compound | >90% | >99.5% |

Table 2: Characterization Data for Octa(ethylene glycol) p-Toluenesulfonate

| Analysis | Parameter | Value |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 7.80 (d), 7.35 (d), 4.16 (t), 3.75-3.55 (m), 2.45 (s) |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ, ppm) | 144.9, 133.4, 130.0, 128.1, 72.6, 70.9, 70.8, 70.7, 70.5, 69.4, 68.9, 61.8, 21.8 |

| MALDI-TOF MS | m/z [M+Na]⁺ | Calculated: 547.2; Found: 547.2 |

Note: Specific chemical shifts and yields may vary depending on the exact reaction conditions and instrumentation.

Conclusion

The synthesis and purification of monodisperse this compound are critical processes for the advancement of pharmaceutical sciences. The chromatography-free method presented in this guide offers a cost-effective and scalable approach to producing high-purity OEG8. For researchers and drug development professionals, the ability to produce well-defined PEGylated compounds is essential for creating the next generation of targeted and effective therapies. The detailed protocols and characterization data provided herein serve as a valuable resource for achieving this goal.

References

- 1. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]

- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Solubility of Octaethylene Glycol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of octaethylene glycol (OEG) in various organic solvents. OEG, a discrete polyethylene glycol (PEG) compound with eight ethylene glycol units, is a valuable tool in biomedical research and drug development, often used as a linker, spacer, or solubilizing agent. Understanding its solubility profile is critical for its effective application in formulation, synthesis, and bioconjugation.

Core Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₃₄O₉ |

| Molecular Weight | 370.44 g/mol |

| Appearance | Colorless, viscous liquid |

| CAS Number | 5117-19-1[1] |

Quantitative Solubility Data

| Solvent | Chemical Class | Miscibility with OEG/PEG 400 |

| Water | Protic, Polar | Miscible[2][3] |

| Acetone | Aprotic, Polar | Miscible[2] |

| Ethanol | Protic, Polar | Miscible[3] |

| Methanol | Protic, Polar | Miscible |

| Benzene | Aromatic, Nonpolar | Miscible |

| Toluene | Aromatic, Nonpolar | Miscible |

| Glycerin | Protic, Polar | Miscible |

| Glycols | Protic, Polar | Miscible |

| Aromatic Hydrocarbons | Aromatic, Nonpolar | Miscible |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Aliphatic, Nonpolar | Not Miscible |

| Diethyl Ether | Ether, Nonpolar | Not Miscible |

Experimental Protocol for Determining Liquid-Liquid Miscibility

The following is a generalized experimental protocol for determining the miscibility of this compound with an organic solvent, based on the standard "shake-flask" method. This method is a foundational technique for assessing solubility.

Objective: To determine if this compound is miscible with a given organic solvent at a specific temperature.

Materials:

-

This compound (OEG)

-

Test organic solvent

-

Graduated cylinders or pipettes

-

Scintillation vials or test tubes with secure caps (e.g., 20 mL)

-

Vortex mixer

-

Constant temperature water bath or incubator

-

Light source for visual inspection

Methodology:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Bring the OEG and the test solvent to the desired experimental temperature (e.g., 25 °C) by placing them in a constant temperature bath for at least 30 minutes.

-

-

Mixing:

-

In a labeled vial, add a known volume of the organic solvent (e.g., 5 mL).

-

To the same vial, add an equal volume of OEG (5 mL). This creates a 1:1 (v/v) mixture.

-

Securely cap the vial.

-

-

Equilibration:

-

Vigorously mix the contents of the vial using a vortex mixer for 2-3 minutes to ensure thorough dispersion.

-

Place the vial back into the constant temperature bath and allow it to equilibrate for at least 24 hours. This extended period allows for the system to reach thermodynamic equilibrium.

-

-

Observation and Analysis:

-

After the equilibration period, carefully remove the vial from the bath.

-

Visually inspect the contents against a light source.

-

Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface or cloudiness.

-

Immiscible: The mixture will separate into two distinct liquid layers. The presence of an interface confirms immiscibility.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that does not fully separate, indicating some degree of mutual solubility.

-

-

-

Confirmation (Optional):

-

For a more quantitative assessment, especially in cases of partial miscibility, analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the concentration of OEG in the solvent phase and vice-versa.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the miscibility of this compound.

References

A Technical Guide to the Thermal Stability Analysis of Octaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation related to the thermal stability analysis of octaethylene glycol. Given its applications in drug delivery, bioconjugation, and as a phase-change material, understanding its behavior under thermal stress is critical for ensuring product efficacy, safety, and shelf-life. This document outlines standard experimental protocols, presents key thermal properties, and visualizes analytical workflows and degradation mechanisms.

Introduction to Thermal Stability

This compound (OEG) is a discrete, monodisperse polyethylene glycol (PEG) oligomer with the chemical formula HO(CH₂CH₂O)₈H. Its thermal stability dictates its processing limits, storage conditions, and suitability for applications involving heat, such as sterilization or formulation processes. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the material's decomposition and phase behavior as a function of temperature.

Experimental Methodologies

Detailed and standardized protocols are crucial for obtaining reproducible and accurate data. The following sections describe the methodologies for TGA and DSC analysis of this compound.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which degradation begins, the kinetics of decomposition, and the composition of the material.

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are calibrated using certified reference materials.

-

Sample Preparation:

-

Atmosphere and Flow Rate:

-

Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate of 20–50 mL/min to prevent oxidative degradation.[3]

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to an upper limit of approximately 600°C. A higher temperature ensures complete decomposition is observed.[4]

-

A linear heating rate of 10°C/min is standard for initial screening and provides a good balance between resolution and experiment time.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. The primary data output is a thermogram plotting percent mass loss versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperature of maximum decomposition.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified standard, such as indium.

-

Sample Preparation:

-

Hermetically seal 3–5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

-

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 80°C) at a controlled rate (e.g., 10°C/min). This scan removes the sample's prior thermal history.

-

Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected crystallization point (e.g., -30°C).

-

Second Heating Scan: Heat the sample again at the same controlled rate (10°C/min) to 80°C. Data from this second heating scan is typically used for analysis to ensure a consistent crystalline structure.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature. The resulting thermogram shows endothermic (melting) and exothermic (crystallization) peaks.

Quantitative Data Presentation

Specific experimental data for this compound is not widely available in published literature. The following tables summarize representative thermal properties based on studies of low molecular weight polyethylene glycols (PEGs), which serve as a close proxy for the expected behavior of this compound.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Low Molecular Weight PEGs in an Inert Atmosphere. Disclaimer: The following data is synthesized from studies on various low molecular weight PEGs and should be considered representative. Actual values for this compound may vary and should be confirmed by experiment.

| Parameter | Typical Value Range | Description |

| Onset Decomposition Temp. (T_onset) | 300 - 350°C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temp. (T_peak) | 380 - 420°C | The temperature at which the maximum rate of mass loss occurs, determined from the DTG curve. |

| Temperature for 5% Mass Loss (T₅%) | 200 - 250°C | A common metric for the initial point of thermal instability. |

| Temperature for 50% Mass Loss (T₅₀%) | 370 - 410°C | The temperature at which half of the initial sample mass has degraded. |

| Residual Mass @ 600°C | < 1% | The amount of non-volatile material remaining after decomposition in an inert atmosphere. |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Low Molecular Weight PEGs. Disclaimer: The following data is synthesized from studies on various low molecular weight PEGs. Actual values for this compound may vary.

| Parameter | Typical Value Range | Description |

| Melting Peak Temperature (T_m) | 5 - 30°C | The temperature at the apex of the endothermic melting peak during the second heating scan. |

| Heat of Fusion (ΔH_f) | 120 - 160 J/g | The enthalpy change associated with melting, calculated from the area of the melting peak. |

| Crystallization Peak Temp. (T_c) | -10 - 10°C | The temperature at the apex of the exothermic crystallization peak during the cooling scan. |

| Heat of Crystallization (ΔH_c) | 110 - 150 J/g | The enthalpy change associated with crystallization, calculated from the area of the crystallization peak. |

Visualizations: Workflows and Degradation Pathways

Visual diagrams help clarify complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow and potential chemical degradation pathways.

Caption: Experimental workflow for thermal stability analysis.

Caption: Potential thermal degradation pathways for this compound.

Conclusion

The thermal stability of this compound is a multifaceted property that is critical to its successful application. Through systematic analysis using TGA and DSC, researchers can determine its decomposition profile and phase change behavior. While specific data for this oligomer is sparse, the behavior of low molecular weight PEGs provides a reliable model for its expected thermal properties. The thermal degradation primarily proceeds via random chain scission in inert environments and oxidative pathways in the presence of air. The protocols and data presented in this guide serve as a foundational resource for professionals engaged in the development and quality control of products containing this compound.

References

Spectroscopic Profile of Octaethylene Glycol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octaethylene glycol, a poly(ethylene glycol) (PEG) oligomer of significant interest in chemical synthesis, materials science, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.64 | s | -O-CH ₂-CH ₂-O- (repeating ethylene glycol units) |

| ~3.71 | t | HO-CH ₂- |

| ~3.59 | t | -CH ₂-OH |

Note: Chemical shifts for polyethylene glycols can be influenced by solvent, concentration, and temperature. The values presented are typical for solutions in deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).[1][2][3][4][5]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~72.6 | -O-C H₂-CH₂-O- (internal ethylene glycol units) |

| ~70.5 | HO-CH₂-C H₂-O- |

| ~61.7 | HO-C H₂- |

Note: As with ¹H NMR, ¹³C NMR chemical shifts for PEGs can vary based on experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3450 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2950-2880 | Strong | C-H stretch (asymmetric and symmetric) |

| 1450 | Medium | C-H bend (scissoring) |

| 1380 | Medium | C-H bend (wagging) |

| 1110 | Strong | C-O-C stretch (ether linkage) |

Note: The IR spectrum of polyethylene glycols is characterized by a prominent C-O-C stretching band.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity | Assignment |

| 45 | High | [C₂H₅O]⁺ |

| 89 | High | [C₄H₉O₂]⁺ |

| 133 | Medium | [C₆H₁₃O₃]⁺ |

| 177 | Medium | [C₈H₁₇O₄]⁺ |

Note: The EI mass spectra of polyethylene glycols are characterized by a series of fragment ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit. The molecular ion is often not observed.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (sandwich method).

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or dichloromethane.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Program: A temperature ramp is used, for example, starting at 100°C and increasing to 300°C at a rate of 10°C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230-250°C.

-

Mass Range: Scanned from m/z 30 to 500.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Physical Properties of Octaethylene Glycol and its Derivatives

An In-depth Technical Guide on the Physical Properties of Octaethylene Glycol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and includes a visualization of a key biological mechanism involving these compounds.

This compound and its derivatives are a class of polyethylene glycol (PEG) compounds that have garnered significant interest in various scientific and industrial applications, including as lubricants, plasticizers, and crucially, in the pharmaceutical field as drug delivery vehicles and linkers for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Their physical properties, such as solubility, viscosity, and thermal characteristics, are critical determinants of their function and performance in these applications.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound and several of its common derivatives.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₃₄O₉ | [1] |

| Molecular Weight | 370.44 g/mol | [1] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | |

| Melting Point | 20 - 25 °C | |

| Boiling Point | 175 °C at 0.01 Torr | |

| Density | 1.13 g/cm³ | |

| Refractive Index (n20D) | 1.4640 - 1.4680 | |

| Solubility | Soluble in water and many organic solvents. Miscible with water in any ratio. |

Table 2: Physical Properties of Selected this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | References |

| This compound Monomethyl Ether | C₁₇H₃₆O₉ | 384.46 | - | |

| This compound Monododecyl Ether | C₂₈H₅₈O₉ | 538.75 | - | |

| This compound Monotetradecyl Ether | C₃₀H₆₂O₉ | 566.8 | - | |

| This compound, monoallyl ether, acetate | C₂₁H₄₀O₁₀ | 452.54 | - | |

| This compound, TMS derivative | C₁₉H₄₂O₉Si | 442.62 | - |

Experimental Protocols for Determining Physical Properties

Accurate and reproducible determination of physical properties is essential for the application of this compound derivatives. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of polyethylene glycol derivatives can be determined using a capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of the this compound derivative is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

For an unknown sample, a rapid heating rate is used to determine an approximate melting range.

-

For a more precise measurement, the sample is heated at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

For polymers like PEGs, Differential Scanning Calorimetry (DSC) is also a standard method (e.g., ASTM D3418) to determine the melting temperature by observing the endothermic peak on a thermogram.

-

Refractive Index Measurement

The refractive index of liquid this compound derivatives is a measure of how light propagates through them and is a useful indicator of purity.

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (typically 20 °C) using the circulating water bath.

-

The light source is switched on and the handwheel is adjusted until the borderline between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Viscosity Measurement

The viscosity of liquid this compound derivatives can be determined using a rotational viscometer or a capillary viscometer.

-

Apparatus: Rotational viscometer (e.g., Brookfield type) or an Ubbelohde capillary viscometer, constant temperature bath.

-

Procedure (Rotational Viscometer):

-

The appropriate spindle and speed for the expected viscosity of the sample are selected.

-

The sample is placed in a suitable container and brought to the desired temperature using the water bath.

-

The spindle is immersed in the sample to the marked level.

-

The viscometer is turned on and allowed to rotate until a stable reading is obtained.

-

The viscosity in centipoise (cP) is read from the display, often requiring multiplication by a factor specific to the spindle and speed used. For polyethylene waxes, ASTM D1986 provides a standardized method.

-

-

Procedure (Capillary Viscometer):

-

The viscometer is filled with the sample and placed in a constant temperature bath until it reaches thermal equilibrium.

-

The time it takes for the liquid to flow between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer.

-

Role in PROTAC-Mediated Protein Degradation

This compound derivatives are frequently employed as linkers in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. The this compound linker plays a critical role in connecting the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand, and its length and flexibility are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent protein ubiquitination and degradation.

Caption: PROTAC Mechanism of Action.

The diagram above illustrates the general mechanism of action for a PROTAC molecule. The this compound derivative serves as the flexible linker connecting the two active ends of the PROTAC. This linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can facilitate further rounds of protein degradation.

References

A Technical Guide to the Molecular Weight and Polydispersity of Octaethylene Glycol

This technical guide provides an in-depth analysis of the molecular weight and polydispersity of octaethylene glycol (OEG), a discrete polyethylene glycol (PEG) oligomer. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental properties of OEG, detailed experimental protocols for its characterization, and the underlying principles of its synthesis and analysis.

Core Concepts: Molecular Weight and Polydispersity

This compound (HO-(CH₂CH₂O)₈-H), also known as PEG 8, is a monodisperse polyether.[1][2] Unlike traditional polydisperse polymers, which consist of a range of molecular weights, monodisperse PEGs are composed of a single, well-defined chemical entity.[2][3] This uniformity is achieved through precise, stepwise chemical synthesis rather than polymerization, making them highly valuable in applications requiring high purity and batch-to-batch consistency, such as in the development of antibody-drug conjugates (ADCs) and other biopharmaceuticals.[4]

The molecular weight of a pure substance is a fixed value. For this compound, this is a key specification. Polydispersity is a measure of the heterogeneity of molecular weights in a polymer sample and is quantified by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). For a perfectly monodisperse substance like theoretically pure this compound, the PDI is 1.0. However, commercially available "monodisperse" PEGs are subject to minor impurities from other oligomers, resulting in a purity specification (e.g., >98% or >99%) and a PDI value very close to 1.0.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Chemical Formula | C₁₆H₃₄O₉ | |

| Theoretical Molecular Weight | 370.44 g/mol | |

| Polydispersity Index (PDI) | Theoretically 1.0; Commercially >1.0 (typically very close to 1.0) | |

| Commercial Purity | Typically >98% or >99% |

Experimental Protocols for Characterization

The determination of molecular weight and polydispersity of this compound and similar PEG compounds relies on several analytical techniques. Below are detailed protocols for the most common methods.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful technique for the absolute determination of the molecular weight of individual polymer chains, allowing for the confirmation of the primary oligomer and the identification of any impurities.

Objective: To determine the absolute molecular weight of this compound and assess its purity.

Materials:

-

This compound sample

-

MALDI Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).

-

Cationizing Agent: Sodium trifluoroacetate (NaTFA) in ethanol.

-

Solvent: Tetrahydrofuran (THF) or ethanol.

-

MALDI target plate (e.g., ground steel).

-

MALDI-TOF Mass Spectrometer.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the this compound sample at approximately 1-2 mg/mL in the chosen solvent.

-

Prepare a matrix solution (e.g., 10-20 mg/mL of DHB or CHCA in THF or ethanol).

-

Prepare a cationizing agent solution (e.g., 2-5 mg/mL of NaTFA in ethanol).

-

-

Spotting:

-

Mix the sample solution, matrix solution, and cationizing agent solution. A common ratio is 5:1:1 (v/v/v) of matrix:cationizing agent:sample.

-

Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

-

Allow the spot to dry completely at room temperature.

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in positive ion reflector mode.

-

Calibrate the instrument using known standards.

-

-

Data Analysis:

-

Identify the peak corresponding to the sodium adduct of this compound ([M+Na]⁺).

-

Analyze the spectrum for peaks corresponding to other oligomers (e.g., heptaethylene glycol or nonaethylene glycol) to assess purity.

-

Calculate the number-average (Mn) and weight-average (Mw) molecular weights from the peak intensities to determine the PDI (Mw/Mn).

-

Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC)

SEC/GPC separates molecules based on their hydrodynamic volume in solution. It is a primary method for determining the molecular weight distribution and PDI of polymers.

Objective: To determine the molecular weight distribution and PDI of this compound.

Materials:

-

This compound sample

-

Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.1% LiBr, or an aqueous buffer (e.g., water with a small amount of salt).

-

GPC/SEC system with a differential refractive index (dRI) detector.

-

GPC/SEC columns suitable for low molecular weight PEGs (e.g., Agilent PLgel 5 µm MIXED-D).

-

PEG standards for calibration.

Procedure:

-

System Preparation:

-

Set up the GPC/SEC system with the appropriate columns and mobile phase.

-

Allow the system to equilibrate until a stable baseline is achieved. The column temperature is typically set around 35-50°C.

-

-

Calibration:

-

Prepare a series of narrow PEG standards of known molecular weights.

-

Inject the standards and record their retention times.

-

Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.

-

-

Sample Analysis:

-

Dissolve the this compound sample in the mobile phase at a concentration of approximately 2 mg/mL.

-

Inject the sample into the GPC/SEC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

Using the GPC software and the calibration curve, determine the Mn, Mw, and PDI of the sample.

-

The presence of multiple peaks or a broad peak can indicate polydispersity or the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to separate individual PEG oligomers, providing a detailed assessment of the purity of monodisperse samples.

Objective: To resolve and quantify the individual oligomers in an this compound sample.

Materials:

-

This compound sample

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

HPLC system with a gradient pump and a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), as PEGs lack a UV chromophore.

-

Reversed-phase column (e.g., C8 or a polymer-based column like PLRP-S).

Procedure:

-

System Preparation:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the sample onto the column.

-

Apply a gradient elution, typically increasing the proportion of acetonitrile, to separate the oligomers based on their hydrophobicity.

-

-

Data Analysis:

-

The resulting chromatogram will show peaks for each oligomer present in the sample.

-

The area of each peak can be used to determine the relative amount of each oligomer and thus the purity of the this compound.

-

Visualizations

The following diagrams illustrate key relationships and workflows in the characterization of this compound.

Caption: Synthesis methods determine polydispersity, guiding the choice of analytical technique.

Caption: Workflow for the characterization of this compound's molecular weight and PDI.

References

- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]

- 2. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]

- 3. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]

- 4. High purity Discrete PEG products [jenkemusa.com]

A Technical Guide to High-Purity Octaethylene Glycol for Researchers and Drug Development Professionals

An in-depth exploration of the commercial sources, analytical methodologies, and applications of high-purity octaethylene glycol (PEG8) in advanced drug development, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to High-Purity this compound

This compound (HO-(CH₂CH₂O)₈-H), a monodisperse polyethylene glycol (PEG), is a critical component in modern drug development and biomedical research. Its defined chain length, hydrophilicity, and biocompatibility make it an ideal linker for creating complex therapeutic molecules. In its high-purity form, this compound ensures homogeneity, reproducibility, and optimal performance of the final drug product, which is paramount for clinical applications. This guide provides a comprehensive overview of commercial sources for high-purity this compound, detailed analytical methods for purity assessment, and its application in cutting-edge therapeutic modalities.

Commercial Sources and Specifications

A variety of chemical suppliers offer high-purity this compound, with purity levels typically ranging from ≥95% to over 99%. The choice of supplier may depend on the required purity, available documentation (e.g., Certificate of Analysis), and the scale of the research or manufacturing. Below is a comparative table of prominent commercial sources and their product specifications.

| Supplier | Product Number | Stated Purity | Analytical Method | Molecular Formula | Molecular Weight | CAS Number |

| Chem-Impex | 29335 | ≥98% | GC | C₁₆H₃₄O₉ | 370.44 | 5117-19-1 |

| Sigma-Aldrich | 15879 | ≥95% (oligomer purity) | Not specified | C₁₆H₃₄O₉ | 370.44 | 5117-19-1 |

| MedchemExpress | HY-W050087 | 99.97% | GC, HNMR | C₁₆H₃₄O₉ | 370.44 | 5117-19-1 |

| Tokyo Chemical Industry (TCI) | O0295 | >96.0% | GC | C₁₆H₃₄O₉ | 370.44 | 5117-19-1 |

| BroadPharm | Not specified | ≥98% | Not specified | C₁₆H₃₄O₉ | 370.44 | 5117-19-1 |

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is critical for its application in drug development. The following are detailed protocols for common analytical techniques used for purity assessment.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound. The flame ionization detector provides high sensitivity for organic compounds.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

For the analysis of impurities like ethylene glycol and diethylene glycol, prepare a standard solution containing the analytes and an internal standard (e.g., 2,2,2-trichloroethanol) in methanol.

-

-

GC-FID System and Conditions:

-

GC System: Agilent 8890 GC system or equivalent.

-

Column: Rtx-624 (30 m x 0.32 mm x 1.8 µm) or equivalent.[1]

-

Injector: Split/splitless injector at 260°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 2.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp 1: Increase to 120°C at 50°C/min, hold for 10 minutes.

-

Ramp 2: Increase to 220°C at 50°C/min, hold for 6 minutes.

-

-

Detector: Flame Ionization Detector (FID) at 260°C.

-

Makeup Gas: Helium at 5 mL/min.

-

Hydrogen Flow: 35 mL/min.

-

Air Flow: 360 mL/min.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time, as determined by a reference standard.

-

Calculate the purity by the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

-

For impurity quantification, use the calibration curve generated from the standard solutions.

-

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID), is suitable for the analysis of non-volatile compounds and for separating oligomers.

Protocol:

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC System and Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: PLRP-S 100Å, 5 µm, 150 x 4.6 mm or equivalent reversed-phase column.

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detector: Evaporative Light Scattering Detector (ELSD) with the nebulizer temperature at 60°C and the evaporator temperature at 100°C, or a Refractive Index Detector (RID).

-

-

Data Analysis:

-

Identify the this compound peak by its retention time.

-

Assess the purity by the area percentage of the main peak relative to the total peak area.

-

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a clean NMR tube.

-

Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: Bruker Avance 500 MHz or equivalent.

-

Pulse Program: A standard 1D proton experiment with a 90° pulse.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

-

Number of Scans: 16 or higher for a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of this compound (e.g., the ethylene oxide protons) and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

sample = this compound

-

IS = Internal Standard

-

Applications in Drug Development

High-purity this compound is extensively used as a linker in the construction of complex therapeutic molecules, such as PROTACs and ADCs. The defined length and hydrophilicity of the PEG8 linker can significantly influence the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

Role in PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and this compound is a commonly used linker moiety.

Targeted Degradation of BRD4:

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of oncogenes. PROTACs have been developed to target BRD4 for degradation as a therapeutic strategy in cancer. Several reported BRD4-targeting PROTACs, such as MZ1, utilize a PEG linker to connect the BRD4 inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand. While the exact length of the PEG linker can be varied to optimize degradation efficiency, the principles of action remain the same.

Experimental Workflow for Evaluating PROTAC Efficacy:

A typical workflow to assess the efficacy of a BRD4-targeting PROTAC involves cell-based assays to measure protein degradation and downstream effects.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker, which connects the antibody and the drug, plays a crucial role in the stability and efficacy of the ADC. PEG linkers, including this compound, are used to improve the hydrophilicity of the ADC, which can be beneficial when using hydrophobic drug payloads.

Targeting HER2 in Breast Cancer:

The human epidermal growth factor receptor 2 (HER2) is overexpressed in some types of breast cancer. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), have been successful in treating these cancers. While T-DM1 uses a non-PEGylated linker, the principles of ADC action can be illustrated with a hypothetical HER2-targeting ADC utilizing a PEG8 linker to conjugate a cytotoxic payload like monomethyl auristatin E (MMAE).

References

Theoretical Modeling of Octaethylene Glycol Conformations: A Technical Guide

Affiliation: Google Research

Abstract

Octaethylene glycol (OEG), a monodisperse oligomer of ethylene glycol, serves as a critical component in various biomedical and materials science applications, including drug delivery, protein modification (PEGylation), and as a non-ionic surfactant.[1][2][3] Its biocompatibility, solubility, and flexibility are intrinsically linked to its conformational behavior in different environments. Understanding the vast landscape of OEG conformations is paramount for designing novel materials and therapeutics with tailored properties. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to model the conformations of this compound, complemented by a summary of relevant experimental techniques and quantitative data for researchers, scientists, and drug development professionals.

Introduction to this compound Conformations

This compound (HO-(CH₂CH₂O)₈-H) is a flexible polymer chain characterized by rotations around its various single bonds.[4] The molecule does not possess a single rigid structure but rather exists as an ensemble of interconverting conformers. The overall shape of the molecule can range from a compact, folded structure to a more extended one.[5] This conformational flexibility is primarily governed by the torsional or dihedral angles along the backbone, specifically the C-O-C-C, O-C-C-O, and H-O-C-C linkages.

The relative population of these conformers is influenced by a delicate balance of intramolecular and intermolecular interactions. Intramolecular forces include torsional strain and non-bonded interactions (van der Waals and electrostatic forces). In some conformations, intramolecular hydrogen bonding between the terminal hydroxyl group and an ether oxygen can provide additional stability. Intermolecular interactions, particularly hydrogen bonding with solvent molecules like water, play a crucial role in determining the conformational preferences in solution.

Theoretical Modeling Methodologies

Computational modeling provides atomic-level insights into the conformational landscape of OEG that are often inaccessible through experimental means alone. The choice of methodology represents a trade-off between accuracy and computational cost.

Molecular Mechanics (MM) and Force Fields

Molecular mechanics is the most common approach for simulating large molecules like OEG. It uses classical physics to calculate the potential energy of a system of atoms based on a set of empirical energy functions known as a force field.

-

Force Fields: A force field is the cornerstone of MM simulations. It defines the parameters for bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions. Several force fields are widely used for simulating polyethylene glycol (PEG) and its oligomers:

-

GAFF (General AMBER Force Field): Noted for its excellent agreement with experimental data for properties like density, diffusion coefficients, and viscosity of PEG oligomers.

-

OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Another widely used force field, although some studies show it can lead to significant deviations for certain properties compared to GAFF.

-

CHARMM: A force field commonly applied to biological molecules, which has also been used for PEG simulations.

-

Molecular Dynamics (MD) Simulations

MD simulation is a powerful technique that calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. For OEG, an MD simulation can reveal how the molecule explores different conformations, interacts with its environment (e.g., water), and what the equilibrium populations of different conformers are. A typical MD workflow involves energy minimization of the starting structure, followed by equilibration and a production run for data collection.

Coarse-Grained (CG) Modeling

For very large systems or long simulation times, all-atom models become computationally prohibitive. Coarse-grained models, such as the MARTINI force field, simplify the system by grouping several atoms into a single interaction site or "bead". This reduction in degrees of freedom allows for the simulation of phenomena like micelle formation or the interaction of PEGylated surfaces over longer timescales.

Key Conformational Descriptors and Data

Quantitative analysis of OEG conformations relies on several key structural parameters derived from simulations.

Dihedral Angle Distributions

The most critical parameters are the dihedral angles along the polymer backbone. The O-C-C-O torsion is particularly important, with conformations typically classified as trans (around 180°) or gauche (around ±60°). While many force fields favor a trans conformation for this linkage, experimental and higher-level computational studies on ethylene glycol show a significant population of gauche conformers in the liquid state, a preference influenced by intermolecular hydrogen bonding. The C-O-C-C torsion also contributes significantly to the overall chain flexibility.

Table 1: Representative Dihedral Angle Populations for Ethylene Glycol Units

| Dihedral Angle | Conformation | Typical Population (in liquid state) | Notes |

|---|---|---|---|

| O-C-C-O | gauche | ~78-89% | The gauche state is often favored in the liquid phase due to intermolecular interactions. |

| O-C-C-O | trans | ~11-22% | The trans population can increase with temperature. |

| C-O-C-C | trans | Dominant | This torsion generally shows a strong preference for the extended trans conformation. |

| C-O-C-C | gauche | Minority | The gauche state is sterically less favorable. |

Note: Data is based on studies of ethylene glycol and short PEG oligomers and serves as an approximation for the behavior of individual units within the OEG chain.

Global Structural Parameters

Global parameters describe the overall size and shape of the OEG molecule.

-

Radius of Gyration (Rg): A measure of the overall size and compactness of the polymer chain.

-

End-to-End Distance (Ree): The distance between the two terminal oxygen atoms of the OEG chain.

These values are highly dependent on the solvent and temperature. In a good solvent, the chain will be more extended, leading to larger Rg and Ree values, while in a poor solvent, it will adopt a more compact, globular conformation.

Table 2: Comparison of Simulation Force Fields for PEG Oligomers

| Property | GAFF | OPLS | Experimental Agreement |

|---|---|---|---|

| Density | High Accuracy | Good Accuracy | GAFF shows deviations within 5%. |

| Diffusion Coefficient | High Accuracy | Significant Deviations (>80%) | GAFF shows deviations within 5%. |

| Viscosity | High Accuracy | Very Large Deviations (>400%) | GAFF shows deviations within 10%. |

| Dihedral Angles | Good Agreement | Favors trans for OCCO | GAFF provides a more accurate representation of the dihedral angle distributions that impact structural behavior. |

Experimental Protocols for Conformational Analysis

While this guide focuses on theoretical modeling, these models are validated against experimental data. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state conformation of molecules like OEG.

-

Methodology:

-

Sample Preparation: The OEG sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Key information is derived from chemical shifts and scalar coupling constants (J-couplings).

-

Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) across the C-C and C-O bonds is related to the corresponding dihedral angle through the Karplus equation. By measuring these couplings, the relative populations of gauche and trans conformers can be estimated. Temperature-dependent NMR studies can also provide thermodynamic information about the conformational equilibrium.

-

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of a molecule in a crystal lattice.

-

Methodology:

-

Crystallization: This is the most challenging step. OEG is a liquid at room temperature, so crystallization requires either very low temperatures or co-crystallization with another molecule to form a stable crystal lattice.

-

X-ray Diffraction: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffracted X-rays produce a pattern of spots.

-